![molecular formula C30H34N4O2 B14206153 N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine] CAS No. 832731-34-7](/img/structure/B14206153.png)
N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine] is an organic compound with the chemical formula C30H34N4O2. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine] typically involves the reaction of N1-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine with a peroxide compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions are typically carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its effects on cellular processes.
Medicine: Studied for its potential use in drug development, particularly in the treatment of oxidative stress-related diseases.
Industry: Employed as an antiozonant in rubber manufacturing to prevent degradation caused by ozone exposure.
Mécanisme D'action
The compound exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Electrophilic Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Interaction with Biological Molecules: The compound can interact with proteins and nucleic acids, potentially affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Isopropyl-N’-phenyl-1,4-phenylenediamine: Commonly used as an antiozonant in rubbers.
N,N’-Di-2-butyl-1,4-phenylenediamine: Used as an antioxidant in fuels.
Uniqueness
N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine] is unique due to its dual functionality as both an antioxidant and an antiozonant. This dual functionality makes it particularly valuable in applications where both properties are desired, such as in the rubber and polymer industries.
Propriétés
Numéro CAS |
832731-34-7 |
|---|---|
Formule moléculaire |
C30H34N4O2 |
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
4-N-phenyl-1-N-propan-2-yl-4-N-(N-[4-(propan-2-ylamino)phenyl]anilino)peroxybenzene-1,4-diamine |
InChI |
InChI=1S/C30H34N4O2/c1-23(2)31-25-15-19-29(20-16-25)33(27-11-7-5-8-12-27)35-36-34(28-13-9-6-10-14-28)30-21-17-26(18-22-30)32-24(3)4/h5-24,31-32H,1-4H3 |
Clé InChI |
HBIZSJVNGAOFBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=CC=C(C=C1)N(C2=CC=CC=C2)OON(C3=CC=CC=C3)C4=CC=C(C=C4)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


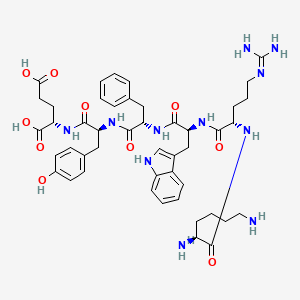
![N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B14206079.png)
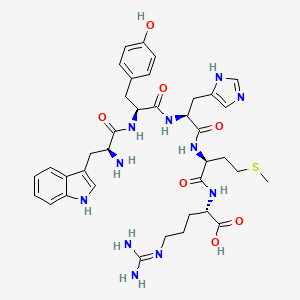
![Benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]-](/img/structure/B14206090.png)

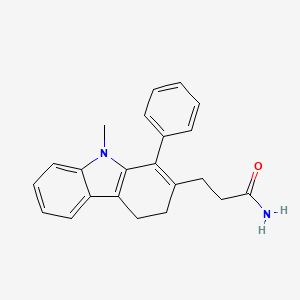
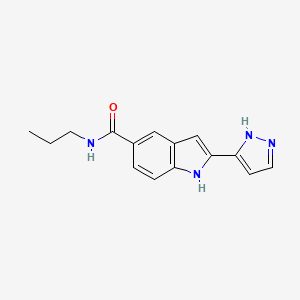
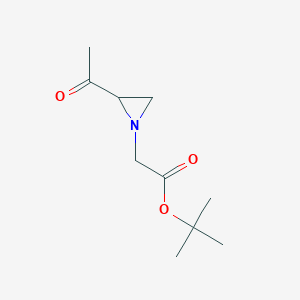
![1-[1-(4-Fluoro-2-methylphenyl)ethenyl]pyrrolidine](/img/structure/B14206120.png)
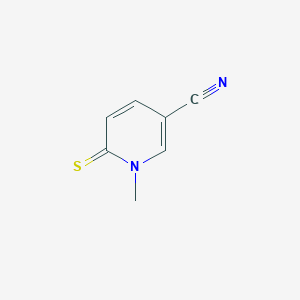
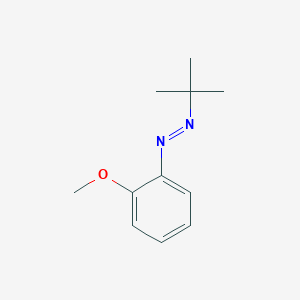
![2-({[1-(4-tert-Butylcyclohexyl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl]oxy}carbonyl)hydrazine-1-carboxylate](/img/structure/B14206133.png)
![2,5-Di([1,1'-biphenyl]-4-yl)thieno[3,2-b]thiophene](/img/structure/B14206138.png)
![Benzamide, N-[2-(2,4-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206144.png)
